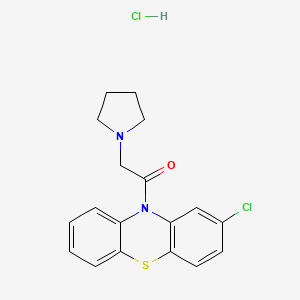
2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloride, also known as chlorpromazine, is a medication used to treat various mental disorders such as schizophrenia, bipolar disorder, and severe anxiety. It belongs to the class of drugs known as phenothiazines, which act on the central nervous system to alleviate symptoms of mental illness.
作用機序
The exact mechanism of action of 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloridene is not fully understood. However, it is believed to work by blocking the action of dopamine, a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. Chlorpromazine also blocks the action of other neurotransmitters such as serotonin and norepinephrine. This leads to a decrease in the activity of certain areas of the brain, which can alleviate symptoms of mental illness.
Biochemical and Physiological Effects
Chlorpromazine has various biochemical and physiological effects on the body. It can cause sedation, drowsiness, and decreased alertness. It can also cause dry mouth, blurred vision, and constipation. Chlorpromazine can lower blood pressure and heart rate, and it can interfere with the body's ability to regulate temperature. It can also cause weight gain, metabolic changes, and hormonal imbalances.
実験室実験の利点と制限
Chlorpromazine has several advantages for lab experiments. It is a well-established drug that has been extensively studied, and its effects on the brain are well-known. It is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. Chlorpromazine can have variable effects depending on the dose and the individual, which can make it difficult to interpret results. It can also have side effects that can interfere with the experimental design.
将来の方向性
There are several future directions for research on 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloridene. One area of interest is the development of new drugs that are more effective and have fewer side effects. Another area of interest is the study of the long-term effects of 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloridene on the brain and the body. Additionally, there is ongoing research on the mechanisms of mental illness and the role of neurotransmitters in the regulation of mood, behavior, and cognition. Understanding these mechanisms could lead to the development of more targeted and effective treatments for mental illness.
Conclusion
In conclusion, 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloridene is a medication that has been extensively studied for its therapeutic effects on mental disorders. It is synthesized through a multi-step process and has various biochemical and physiological effects on the body. Chlorpromazine's mechanism of action is not fully understood, but it is believed to work by blocking the action of dopamine and other neurotransmitters. Chlorpromazine has advantages and limitations for lab experiments, and there are several future directions for research on this drug.
合成法
Chlorpromazine was first synthesized in 1950 by Paul Charpentier and his colleagues at Rhône-Poulenc Laboratories in France. The synthesis involves the reaction of 2-chloroacetophenone with thioacetamide to form 2-chloro-N-(2-thienyl)acetamide. This intermediate is then reacted with 2-dimethylaminomethyl-10H-phenothiazine to form 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloridene. The final product is obtained by crystallization from ethanol and hydrochloric acid.
科学的研究の応用
Chlorpromazine has been extensively studied for its therapeutic effects on mental disorders. It has been shown to be effective in reducing psychotic symptoms such as hallucinations and delusions in patients with schizophrenia. It is also used to treat bipolar disorder and severe anxiety. In addition to its clinical applications, 2-chloro-10-(1-pyrrolidinylacetyl)-10H-phenothiazine hydrochloridene has been used in scientific research to study the mechanisms of mental illness and the effects of psychotropic drugs on the brain.
特性
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-pyrrolidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS.ClH/c19-13-7-8-17-15(11-13)21(14-5-1-2-6-16(14)23-17)18(22)12-20-9-3-4-10-20;/h1-2,5-8,11H,3-4,9-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCLLJNEVMMZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-phenothiazin-10-yl)-2-pyrrolidin-1-yl-ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-fluoro-4-methyl-2-[4-(4-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B5233407.png)

![1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine](/img/structure/B5233427.png)


![2,7-diamino-4-[4-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5233441.png)
![4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5233451.png)
![2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B5233465.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5233469.png)
![N-isopropyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5233470.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5233501.png)
![ethyl 7-cyclopropyl-1-methyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5233504.png)
![N-[2-(allyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5233513.png)
![(5-isoquinolinylmethyl)methyl({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5233515.png)